molecular formula C19H14N2O3 B12605680 Phenyl 2-[(pyridine-2-carbonyl)amino]benzoate CAS No. 917889-53-3

Phenyl 2-[(pyridine-2-carbonyl)amino]benzoate

Cat. No.: B12605680
CAS No.: 917889-53-3
M. Wt: 318.3 g/mol
InChI Key: KLXKHGYTNRUPRD-UHFFFAOYSA-N
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Description

Phenyl 2-[(pyridine-2-carbonyl)amino]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a phenyl group, a pyridine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 2-[(pyridine-2-carbonyl)amino]benzoate typically involves the esterification of 2-aminobenzoic acid with pyridine-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the purification steps can be optimized using automated chromatography systems.

Chemical Reactions Analysis

Types of Reactions

Phenyl 2-[(pyridine-2-carbonyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide in an organic solvent.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Phenyl 2-[(pyridine-2-carbonyl)amino]benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Phenyl 2-[(pyridine-2-carbonyl)amino]benzoate involves its interaction with specific molecular targets. The pyridine ring can act as a hydrogen bond acceptor, facilitating binding to proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The ester linkage can also undergo hydrolysis, releasing active metabolites that exert their effects through different pathways.

Comparison with Similar Compounds

Phenyl 2-[(pyridine-2-carbonyl)amino]benzoate can be compared with other similar compounds, such as:

    Phenyl 2-[(pyridine-3-carbonyl)amino]benzoate: Similar structure but with the pyridine ring attached at a different position, leading to different reactivity and biological activity.

    Phenyl 2-[(pyridine-4-carbonyl)amino]benzoate: Another positional isomer with distinct chemical and biological properties.

    Phenyl 2-[(quinoline-2-carbonyl)amino]benzoate: Contains a quinoline ring instead of pyridine, which can significantly alter its chemical behavior and applications.

Properties

CAS No.

917889-53-3

Molecular Formula

C19H14N2O3

Molecular Weight

318.3 g/mol

IUPAC Name

phenyl 2-(pyridine-2-carbonylamino)benzoate

InChI

InChI=1S/C19H14N2O3/c22-18(17-12-6-7-13-20-17)21-16-11-5-4-10-15(16)19(23)24-14-8-2-1-3-9-14/h1-13H,(H,21,22)

InChI Key

KLXKHGYTNRUPRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=N3

Origin of Product

United States

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